CA IX Inhibition Potency
In a head-to-head panel evaluating coumarin natural products against human carbonic anhydrase isozymes, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid demonstrated a Ki of 7.4 nM against the tumor-associated isoform CA IX. This potency is markedly superior to the unsubstituted coumarin, which did not show significant inhibition at physiologically relevant concentrations, and to 6,7,8-trimethoxycoumarin, which exhibited a Ki of 9280 nM against CA VII [1][2].
| Evidence Dimension | Inhibitory affinity (Ki) against human carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Ki = 7.4 nM |
| Comparator Or Baseline | 6,7,8-Trimethoxycoumarin: Ki (CA VII) = 9280 nM; Unsubstituted coumarin: no significant inhibition reported in comparable assays |
| Quantified Difference | Target compound is >1250-fold more potent against a similar CA isoform than the trimethoxy comparator. The presence of the 3-carboxylic acid group confers a gain of function absent in the unsubstituted core. |
| Conditions | Stopped-flow CO₂ hydration assay; pH 7.5, 20 mM HEPES buffer, 20 mM Na₂SO₄, at 22°C; preincubation with enzyme for 15 min. |
Why This Matters
For researchers targeting tumor hypoxia or developing anticancer agents, this compound's low nanomolar potency against CA IX translates into a significantly more potent chemical probe compared to other natural coumarins, directly impacting assay sensitivity and lead development feasibility.
- [1] BindingDB. BDBM50303491: 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Ki data. Accessed 2026. View Source
- [2] Davis, R. A., Vullo, D., Maresca, A., Supuran, C. T., & Poulsen, S. A. (2013). Natural product coumarins that inhibit human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(6), 1539-1543. View Source
